molecular formula C17H20N4O4S B12196853 N-[4-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl]acetamide

N-[4-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl]acetamide

Cat. No.: B12196853
M. Wt: 376.4 g/mol
InChI Key: MZMMLDMVCKHAPQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[4-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl]acetamide involves several stepsThe reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

N-[4-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

N-[4-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl]acetamide has several scientific research applications:

Comparison with Similar Compounds

N-[4-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl]acetamide is unique due to its specific structure and potent activity as a GIRK channel activator. Similar compounds include:

Properties

Molecular Formula

C17H20N4O4S

Molecular Weight

376.4 g/mol

IUPAC Name

N-[4-[[2-(1,1-dioxothiolan-3-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]phenyl]acetamide

InChI

InChI=1S/C17H20N4O4S/c1-11-16(9-18-13-3-5-14(6-4-13)19-12(2)22)17(23)21(20-11)15-7-8-26(24,25)10-15/h3-6,9,15,20H,7-8,10H2,1-2H3,(H,19,22)

InChI Key

MZMMLDMVCKHAPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2CCS(=O)(=O)C2)C=NC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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